MBP (68-82), guinea pig, acts as an antigen, specifically an encephalitogenic peptide, meaning it can trigger an immune response in susceptible individuals that leads to inflammation and damage in the central nervous system (CNS). Researchers widely use it to induce EAE in laboratory animals, mainly Lewis rats, to study the mechanisms of autoimmune demyelination and evaluate potential therapies for MS [, , , , , ].
This peptide's high encephalitogenic potential in Lewis rats stems from its interaction with the animals' major histocompatibility complex (MHC) molecules, specifically the RT1.Bl haplotype []. It's important to note that the corresponding peptide sequence in rat MBP exhibits lower encephalitogenic potential in Lewis rats due to a single amino acid difference at position 80 (serine in guinea pig MBP vs. threonine in rat MBP) [, ]. This difference highlights the critical role of even subtle structural variations in peptide antigens in determining their immunogenicity and ability to induce autoimmune responses.
Research indicates a biased TCR Vβ usage in MBP-specific T cells in Lewis rats, particularly Vβ8.2, suggesting a limited TCR repertoire involved in recognizing MBP (68-82) [, , ]. This biased TCR usage makes it a valuable target for potential immunotherapies aimed at selectively suppressing or modulating the pathogenic T cell responses in EAE and, potentially, MS [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2